molecular formula C7H13NO B065897 N-Butyl-N-ethenylformamide CAS No. 192058-10-9

N-Butyl-N-ethenylformamide

Cat. No.: B065897
CAS No.: 192058-10-9
M. Wt: 127.18 g/mol
InChI Key: VKMXLLWYOWZPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-ethenylformamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

192058-10-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-butyl-N-ethenylformamide

InChI

InChI=1S/C7H13NO/c1-3-5-6-8(4-2)7-9/h4,7H,2-3,5-6H2,1H3

InChI Key

VKMXLLWYOWZPFP-UHFFFAOYSA-N

SMILES

CCCCN(C=C)C=O

Canonical SMILES

CCCCN(C=C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a dry 500 mL three-necked round-bottomed flask equipped with magnetic stirring bar and dropping funnel were placed 11.67 g (0.164 mol) of N-vinylformamide and 200 mL of anhydrous THF. The mixture was cooled to 15° C. in an ice bath under nitrogen and a total of 18.8 g (0.167 mol) of t-BuOK was added in three portions with constant stirring over 45 minutes. 1-Bromobutane, 24.5 g (0.179 mol) was then added to the reaction mixture dropwise over 30 minutes. When addition was complete, the reaction was allowed to warm to ambient temperature and stirred overnight. After potassium bromide salt was removed, the reaction mixture was concentrated under reduced pressure and diluted with 200 mL of water. The organic layer was extracted three times with diethyl ether. The combined organic layers were washed twice with water and dried over anhydrous magnesium sulfate. The resulting product was recovered after concentration in vacuum and purification by chromatography on silica (diethyl ether/petroleum ether (v/v=3:7). yield: 11.7 g (56%). IR (NaCl, v: cm−1): 1693 (—NHC(═O)H); 1630 (C═C). 1H-NMR (CDCl3, δ: ppm): 8.31, 8.14 (2s, 1H, —C(═O)H); 7.25–7.16, 6.61–6.52 (m, 1H, H2C═CH—); 4.62–4.45 (m, 1H, HaHbC═CH—); 4.43–(s, 1H, HaHbC═CH—); 3.60–3.45 (t, 2H, —NCH2CH2—); 1.61–1.54 (m, 2H, —CH2CH2CH2—); 1.40–1.32 (m, 2H, —CH2CH2CH3); 0.99–0.94 (t, 3H, —NCH2CH2CH2CH3).
Quantity
11.67 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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